N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

HIV-1 entry inhibitor gp120 Phe43 cavity selectivity index

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396854-55-9) is a synthetic small-molecule entry inhibitor belonging to the 1,3-benzodioxolyl pyrrole-based class of compounds designed to target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120. It features a benzo[d][1,3]dioxole core linked via a hydroxyethyl spacer to a 1-methyl-1H-pyrrol-2-yl moiety, a structural architecture shared with a series of compounds developed to block the critical gp120-CD4 protein-protein interaction essential for viral entry.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1396854-55-9
Cat. No. B2503072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1396854-55-9
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19)
InChIKeyAQSNGAQYTGHJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396854-55-9): Compound Identity and Procurement Baseline


N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396854-55-9) is a synthetic small-molecule entry inhibitor belonging to the 1,3-benzodioxolyl pyrrole-based class of compounds designed to target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120 [1]. It features a benzo[d][1,3]dioxole core linked via a hydroxyethyl spacer to a 1-methyl-1H-pyrrol-2-yl moiety, a structural architecture shared with a series of compounds developed to block the critical gp120-CD4 protein-protein interaction essential for viral entry [1].

Why Closely Related Analogs of CAS 1396854-55-9 Cannot Be Interchanged in HIV-1 Entry Inhibitor Research


Within the NBD (NBD-series) class of HIV-1 gp120 entry inhibitors, apparently minor structural modifications produce substantial and non-linear changes in antiviral potency and, critically, the selectivity index (SI) [1]. The 1,3-benzodioxolyl pyrrole series demonstrates that introducing bulky substitutions in region I of the inhibitor scaffold is well tolerated and can significantly improve the therapeutic window compared to earlier phenyl-1H-pyrrole-carboxamide leads [1]. Consequently, substituting CAS 1396854-55-9 with a structurally similar analog from the same or an earlier series carries a high risk of losing the differentiated selectivity profile that makes this scaffold valuable for probing the Phe43 cavity.

Quantitative Differentiation Evidence for CAS 1396854-55-9 vs. Closest Comparators


Antiviral Selectivity Index (SI) Improvement Over First-Generation Phenyl-Pyrrole Leads

In the 1,3-benzodioxolyl pyrrole series to which CAS 1396854-55-9 belongs, the introduction of the bulkier 1,3-benzodioxole moiety in region I significantly improved the selectivity index compared to the phenyl-substituted progenitor series exemplified by NBD-11021 [1]. While antiviral potency (EC50) improvements were described as 'minor,' the SI was reported as 'improved significantly' [1]. This differentiation is critical because lowering cytotoxicity while maintaining antiviral pressure is the primary optimization goal for entry inhibitors in this target class.

HIV-1 entry inhibitor gp120 Phe43 cavity selectivity index

Structural Basis for Improved Phe43 Cavity Occupancy vs. Earlier NBD Inhibitors

The 1,3-benzodioxolyl moiety in the compound series including CAS 1396854-55-9 was rationally designed to occupy the hydrophobic Phe43 cavity more effectively than the smaller phenyl rings found in earlier NBD inhibitors such as NBD-556 and NBD-557 [1][2]. X-ray crystallographic studies of related NBD series compounds (e.g., NBD-09027, NBD-10007) confirm that inhibitors bind by inserting hydrophobic groups into the Phe43 cavity, with the basic nitrogen positioned near Asp368 of gp120 [2]. The bulkier 1,3-benzodioxole substitution was specifically 'well tolerated' in this cavity, overcoming the prior observation that bulky substituents in this region abolished activity in earlier series [1].

X-ray crystallography gp120-ligand complex structure-based drug design

Bioisosteric Differentiation: 1,3-Benzodioxole vs. 2,1,3-Benzothiadiazole in gp120 Entry Inhibition

The 2018 Curreli et al. study explored both 1,3-benzodioxolyl and its bioisostere 2,1,3-benzothiadiazole as region I substitutions [1]. This direct intra-study comparison demonstrates that the choice of heterocyclic bioisostere modulates antiviral activity and selectivity within the same pyrrole-based scaffold. For researchers selecting between these two commercially available chemotypes, the 1,3-benzodioxolyl series (containing CAS 1396854-55-9) offers differentiated pharmacological properties that cannot be assumed equivalent to the benzothiadiazole analog [1].

bioisostere SAR antiviral potency

Physicochemical Property Differentiation: Calculated Drug-Likeness Parameters

Calculated physicochemical parameters for CAS 1396854-55-9 include AlogP of 1.29, topological polar surface area (TPSA) of 90.65 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, 7 rotatable bonds, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69 . The QED score of 0.69 places this compound in a favorable drug-likeness zone distinct from many earlier NBD leads, which typically bear higher molecular weight and more complex substitution patterns. This provides a differentiated starting point for further ADMET optimization.

drug-likeness physicochemical properties QED score

Recommended Research Applications for CAS 1396854-55-9 Based on Differentiated Evidence Profile


HIV-1 gp120 Phe43 Cavity Structural Biology and Probe Development

CAS 1396854-55-9 is optimal for structural biology laboratories investigating gp120-ligand co-crystal structures where the bulkier 1,3-benzodioxole moiety is required to fully occupy the hydrophobic Phe43 cavity [1]. The compound's demonstrated tolerance in this sterically demanding pocket—a property absent in first-generation phenyl-substituted NBD inhibitors where similar bulky substitutions abolished activity [1]—makes it a valuable tool for mapping the spatial boundaries of the cavity and elucidating key ligand-receptor interactions that govern binding affinity and selectivity.

Selectivity Profiling and Therapeutic Window Optimization Studies

For research programs focused on improving the selectivity index of HIV-1 entry inhibitors, CAS 1396854-55-9 represents the 1,3-benzodioxolyl pyrrole chemotype that has demonstrated a 'significantly improved' SI compared to earlier phenyl-pyrrole leads [1]. This compound is suited for systematic cytotoxicity and antiviral activity profiling studies aimed at deconvoluting the structural determinants of the improved SI, providing a differentiated starting point for medicinal chemistry efforts seeking to maximize the therapeutic window.

Bioisostere Comparison Studies: 1,3-Benzodioxole vs. 2,1,3-Benzothiadiazole

CAS 1396854-55-9 serves as the 1,3-benzodioxolyl reference compound in head-to-head bioisostere comparison studies against the 2,1,3-benzothiadiazole analogs synthesized and tested in parallel by Curreli et al. (2018) [1]. Researchers evaluating the impact of heterocyclic bioisostere choice on antiviral potency, selectivity, and ADMET properties require both chemotypes for controlled comparative experiments; this compound fulfills the 1,3-benzodioxolyl arm of that comparison.

Lead Optimization Starting Point with Favorable Drug-Likeness Parameters

With a QED score of 0.69, MW of 288.30 g/mol, and AlogP of 1.29, CAS 1396854-55-9 offers a favorable drug-likeness profile that is distinct from more advanced, higher-MW NBD leads [2]. Medicinal chemistry teams seeking a relatively compact, ligand-efficient scaffold for further optimization of ADMET properties while retaining gp120 target engagement should prioritize this compound over larger, more lipophilic NBD analogs that present greater developability challenges.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.